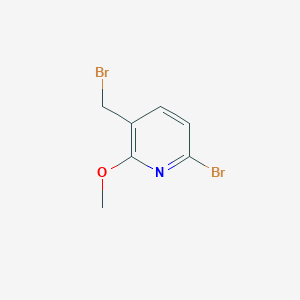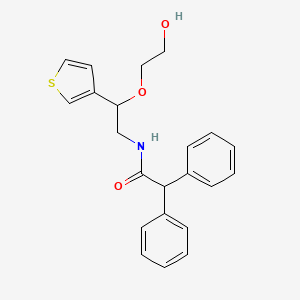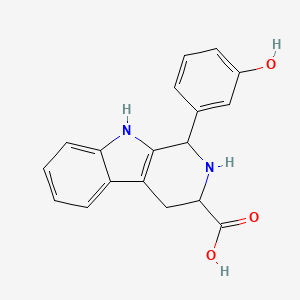
6-Bromo-3-(bromomethyl)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(bromomethyl)-2-methoxypyridine is a novel pyridine derivative that has recently been developed as a new synthetic building block. This compound has been found to have a variety of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
6-Bromo-3-(bromomethyl)-2-methoxypyridine has been found to have a variety of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel heterocyclic compounds that have potential therapeutic applications. In organic synthesis, this compound has been used as a versatile building block for the synthesis of a variety of organic compounds. In biochemistry, this compound has been used as a model compound for the study of the mechanism of action of bromomethylated compounds.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(bromomethyl)-2-methoxypyridine is not well understood, but it is thought to involve the reversible formation of a bromomethylated intermediate, which can then be further metabolized by the body. This intermediate is thought to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 6-Bromo-3-(bromomethyl)-2-methoxypyridine are not yet fully understood. However, it has been suggested that this compound may be able to modulate the activity of enzymes involved in the metabolism of other drugs, as well as modulate the activity of certain hormones. In addition, this compound may have anti-inflammatory and anti-bacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Bromo-3-(bromomethyl)-2-methoxypyridine in laboratory experiments include its low cost, its ease of synthesis, and its versatility as a building block for the synthesis of other organic compounds. The main limitation of this compound is that its mechanism of action and its biochemical and physiological effects are not yet fully understood.
Direcciones Futuras
Some possible future directions for research on 6-Bromo-3-(bromomethyl)-2-methoxypyridine include further studies on its mechanism of action and its biochemical and physiological effects. In addition, further studies could be conducted to explore the potential therapeutic applications of this compound, as well as its potential use as a building block for the synthesis of other organic compounds. Furthermore, further studies could be conducted to explore the potential use of this compound in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
6-Bromo-3-(bromomethyl)-2-methoxypyridine can be synthesized from the reaction of 2-methoxy-3-bromopyridine with bromomethylmagnesium bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism with the bromomethylmagnesium bromide acting as the nucleophile and the 2-methoxy-3-bromopyridine acting as the electrophile. The reaction yields the desired product in high yield and is relatively straightforward to perform.
Propiedades
IUPAC Name |
6-bromo-3-(bromomethyl)-2-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQACUBMLFCWGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2460988.png)
![7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460989.png)

![3-[(tert-Butoxy)methyl]phenol](/img/structure/B2460995.png)
![2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile](/img/structure/B2460996.png)


![N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2461000.png)
![ethyl 1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2461001.png)
![2-[2-[3-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2461003.png)
![Prop-2-enyl 5-(4-hydroxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2461007.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2461009.png)
